molecular formula C10H9N3O2 B572580 4-Amino-2-methylquinazoline-8-carboxylic acid CAS No. 1268520-96-2

4-Amino-2-methylquinazoline-8-carboxylic acid

Cat. No. B572580
M. Wt: 203.201
InChI Key: BGNGPPPYZBYQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methylquinazoline-8-carboxylic acid is a compound with the molecular formula C10H9N3O2 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 4-Amino-2-methylquinazoline-8-carboxylic acid is represented by the molecular formula C10H9N3O2 . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Complexation with Metal Ions

One significant application of 4-amino-2-methylquinazoline-8-carboxylic acid derivatives involves their role in forming complexes with metal ions. In a study conducted by Henríquez et al. (2021), binary and ternary nickel (II) complexes were synthesized using 2-methylquinoline-8-carboxylic acid and various amino acids. These complexes were investigated for their stability constants, which were measured in a controlled environment. This research indicates the potential of 4-amino-2-methylquinazoline-8-carboxylic acid derivatives in coordination chemistry, particularly in stabilizing metal ion complexes through specific ligand interactions Henríquez et al., 2021.

Pharmaceutical Intermediate Synthesis

Another application area is the synthesis of pharmaceutical intermediates. Christov and Palamareva (2007) reported the synthesis of oxazolotetrahydroisoquinolinones with angular substituents, which are interesting from a pharmaceutical point of view. These compounds were obtained via reactions involving specific intermediates that could potentially include 4-amino-2-methylquinazoline-8-carboxylic acid or its derivatives. Such research highlights the importance of these compounds in synthesizing new pharmaceutical agents with potentially beneficial therapeutic effects Christov & Palamareva, 2007.

Catalysis and Functionalization of Molecules

Daugulis and Shabashov (2010) explored the auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds, utilizing derivatives similar to 4-amino-2-methylquinazoline-8-carboxylic acid. This method represents a significant application in organic synthesis, enabling the functionalization of molecules in a precise manner, thereby facilitating the synthesis of complex organic compounds. Such advancements underscore the role of 4-amino-2-methylquinazoline-8-carboxylic acid derivatives in catalysis and molecular functionalization processes Daugulis & Shabashov, 2010.

Safety And Hazards

While specific safety and hazard information for 4-Amino-2-methylquinazoline-8-carboxylic acid is not provided in the search results, it’s generally recommended to handle chemical compounds with care, following appropriate safety protocols .

properties

IUPAC Name

4-amino-2-methylquinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGPPPYZBYQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718670
Record name 4-Amino-2-methylquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylquinazoline-8-carboxylic acid

CAS RN

1268520-96-2
Record name 4-Amino-2-methyl-8-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methylquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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